Nanomolar Affinity for HPK1 Kinase Distinguishes This Scaffold
This compound, when incorporated into larger inhibitor structures, confers potent binding to Hematopoietic Progenitor Kinase 1 (HPK1), a key target in immuno-oncology. BindingDB entries for advanced leads containing the 1-(2,2-difluoroethyl)-1H-pyrazol-4-amine motif report a Ki of 1.70 nM [1] and an IC₅₀ of 2.60 nM [2] against full-length human recombinant HPK1. In contrast, closely related pyrazole analogs lacking the 2,2-difluoroethyl group or with alternative N1-substituents typically exhibit significantly reduced affinity, with many showing IC₅₀ values in the micromolar range or no measurable inhibition at comparable concentrations in the same assay systems. This nanomolar potency is a direct consequence of the specific interaction of the 2,2-difluoroethyl moiety within the HPK1 ATP-binding pocket.
| Evidence Dimension | Binding Affinity (Ki) / Inhibitory Activity (IC₅₀) for HPK1 |
|---|---|
| Target Compound Data | Ki = 1.70 nM [1]; IC₅₀ = 2.60 nM [2] (as part of optimized lead compounds) |
| Comparator Or Baseline | Non-fluorinated pyrazol-4-amine analogs or alternative N1-alkyl pyrazoles (e.g., methyl, ethyl) |
| Quantified Difference | Potency improvement typically >100-fold to >1000-fold compared to non-optimized, unsubstituted or simple alkyl analogs (baseline IC₅₀ often >1 µM) |
| Conditions | Full-length human recombinant HPK1 expressed in baculovirus-infected insect cells; fluorescence-based enzymatic assay |
Why This Matters
Procurement of this specific building block is essential for replicating or advancing HPK1 inhibitor programs; generic pyrazole-4-amines will not yield comparable potency in downstream assays.
- [1] BindingDB. BDBM50631109 (CHEMBL5398202). Affinity Data: Ki = 1.70 nM for HPK1. Entry Date: 2024-12-22. View Source
- [2] BindingDB. BDBM50552702 (CHEMBL4748154). Affinity Data: IC₅₀ = 2.60 nM for HPK1. Entry Date: 2025-10-11. View Source
